molecular formula C15H18F6N2O2 B14061470 Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate

Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate

Cat. No.: B14061470
M. Wt: 372.31 g/mol
InChI Key: ROQKPUULZARTDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring substituted with trifluoromethyl groups, and a propylcarbamate moiety. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring with trifluoromethyl groups can be synthesized through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of the Propylcarbamate Group: The propylcarbamate group is introduced through a reaction between the pyridine derivative and tert-butyl carbamate under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate

Uniqueness

Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate is unique due to the presence of two trifluoromethyl groups on the pyridine ring, which significantly enhances its chemical stability and biological activity compared to similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H18F6N2O2

Molecular Weight

372.31 g/mol

IUPAC Name

tert-butyl N-[3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propyl]carbamate

InChI

InChI=1S/C15H18F6N2O2/c1-13(2,3)25-12(24)22-6-4-5-10-7-9(14(16,17)18)8-11(23-10)15(19,20)21/h7-8H,4-6H2,1-3H3,(H,22,24)

InChI Key

ROQKPUULZARTDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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